molecular formula C20H15ClN4 B5086910 5-{3-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]phenyl}pyrimidine

5-{3-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]phenyl}pyrimidine

Cat. No. B5086910
M. Wt: 346.8 g/mol
InChI Key: KJESVKQXHCLHKO-UHFFFAOYSA-N
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Description

5-{3-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]phenyl}pyrimidine is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities.

Mechanism of Action

The exact mechanism of action of 5-{3-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]phenyl}pyrimidine is not fully understood. However, it has been proposed that the compound exerts its therapeutic effects by inhibiting various enzymes and signaling pathways involved in disease progression. For example, it has been shown to inhibit the activity of matrix metalloproteinases, which are involved in cancer metastasis. The compound has also been shown to inhibit the replication of certain viruses by targeting viral proteins.
Biochemical and Physiological Effects:
5-{3-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]phenyl}pyrimidine has been shown to exert various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, thereby inhibiting their growth and proliferation. The compound has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the major advantages of 5-{3-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]phenyl}pyrimidine is its relatively simple synthesis method, which allows for large-scale production. The compound has also been shown to exhibit potent therapeutic effects in various disease models. However, one of the limitations of using this compound in lab experiments is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 5-{3-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]phenyl}pyrimidine. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of interest is the investigation of the compound's potential use in combination with other drugs or therapies to enhance its therapeutic effects. Additionally, further studies are needed to elucidate the exact mechanism of action of the compound and to identify its molecular targets. Finally, more research is needed to assess the safety and efficacy of the compound in human clinical trials.
Conclusion:
In conclusion, 5-{3-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]phenyl}pyrimidine is a promising chemical compound that has shown potential therapeutic applications in various disease models. The compound's simple synthesis method and potent therapeutic effects make it an attractive candidate for further research. However, more studies are needed to fully understand the compound's mechanism of action and to assess its safety and efficacy in human clinical trials.

Synthesis Methods

The synthesis method of 5-{3-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]phenyl}pyrimidine involves the reaction of 2-chlorobenzylamine with ethyl acetoacetate, followed by cyclization with guanidine carbonate. The resulting product is then subjected to further reactions to obtain the final compound. The synthesis process is relatively straightforward and has been optimized for large-scale production.

Scientific Research Applications

5-{3-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]phenyl}pyrimidine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antiviral, and anti-inflammatory properties. The compound has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

5-[3-[1-[(2-chlorophenyl)methyl]pyrazol-3-yl]phenyl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN4/c21-19-7-2-1-4-17(19)13-25-9-8-20(24-25)16-6-3-5-15(10-16)18-11-22-14-23-12-18/h1-12,14H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJESVKQXHCLHKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=CC(=N2)C3=CC(=CC=C3)C4=CN=CN=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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